

The Role of 2-Hydroxyphytanic Acid in Peroxisomal Oxidation: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Hydroxyphytanic acid is a critical, yet transient, intermediate in the peroxisomal α -oxidation of phytanic acid, a branched-chain fatty acid that cannot be degraded by the standard β -oxidation pathway. The formation and subsequent cleavage of its CoA-ester, 2-hydroxyphytanoyl-CoA, are essential steps for metabolizing dietary phytanic acid. Dysfunctional metabolism at this specific point, due to genetic defects in key enzymes, leads to the accumulation of phytanic acid and/or 2-hydroxyphytanic acid, resulting in severe peroxisomal disorders such as Adult Refsum Disease, Zellweger spectrum disorders, and Rhizomelic Chondrodysplasia Punctata. This guide provides an in-depth examination of the function of 2-hydroxyphytanic acid, the enzymes governing its metabolism, its pathophysiological significance, and the experimental methodologies used in its study.

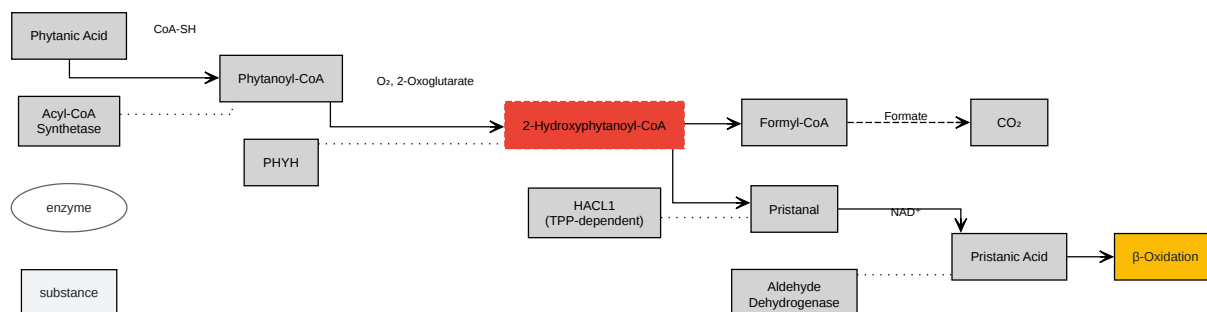
The Peroxisomal Alpha-Oxidation Pathway

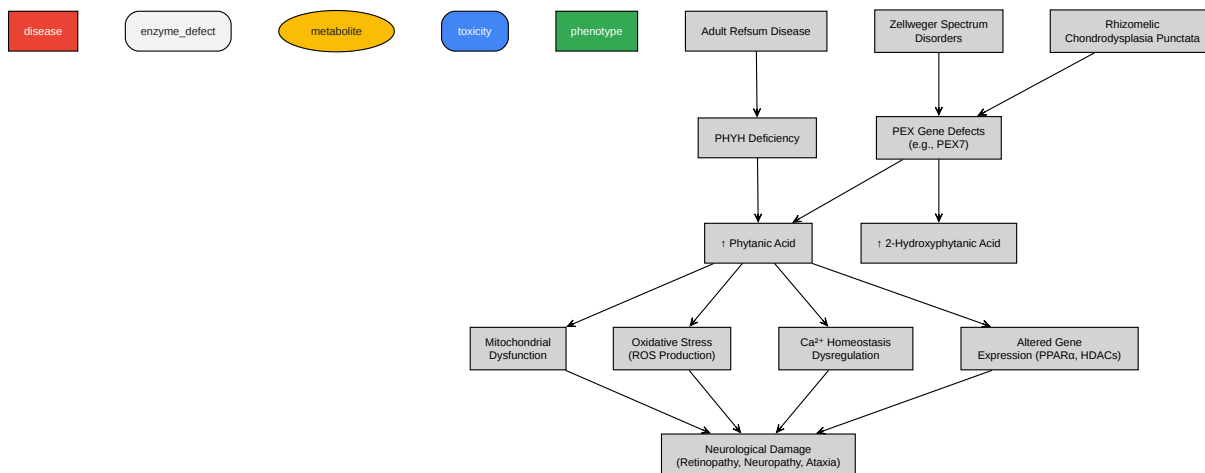
The presence of a methyl group on the β -carbon of phytanic acid prevents the formation of a 3-ketoacyl-CoA intermediate, thereby blocking its entry into the β -oxidation spiral.^[1] Consequently, it must first undergo α -oxidation in the peroxisome, a process that removes a single carbon atom to produce pristanic acid, which can then be metabolized via β -oxidation.^[2]

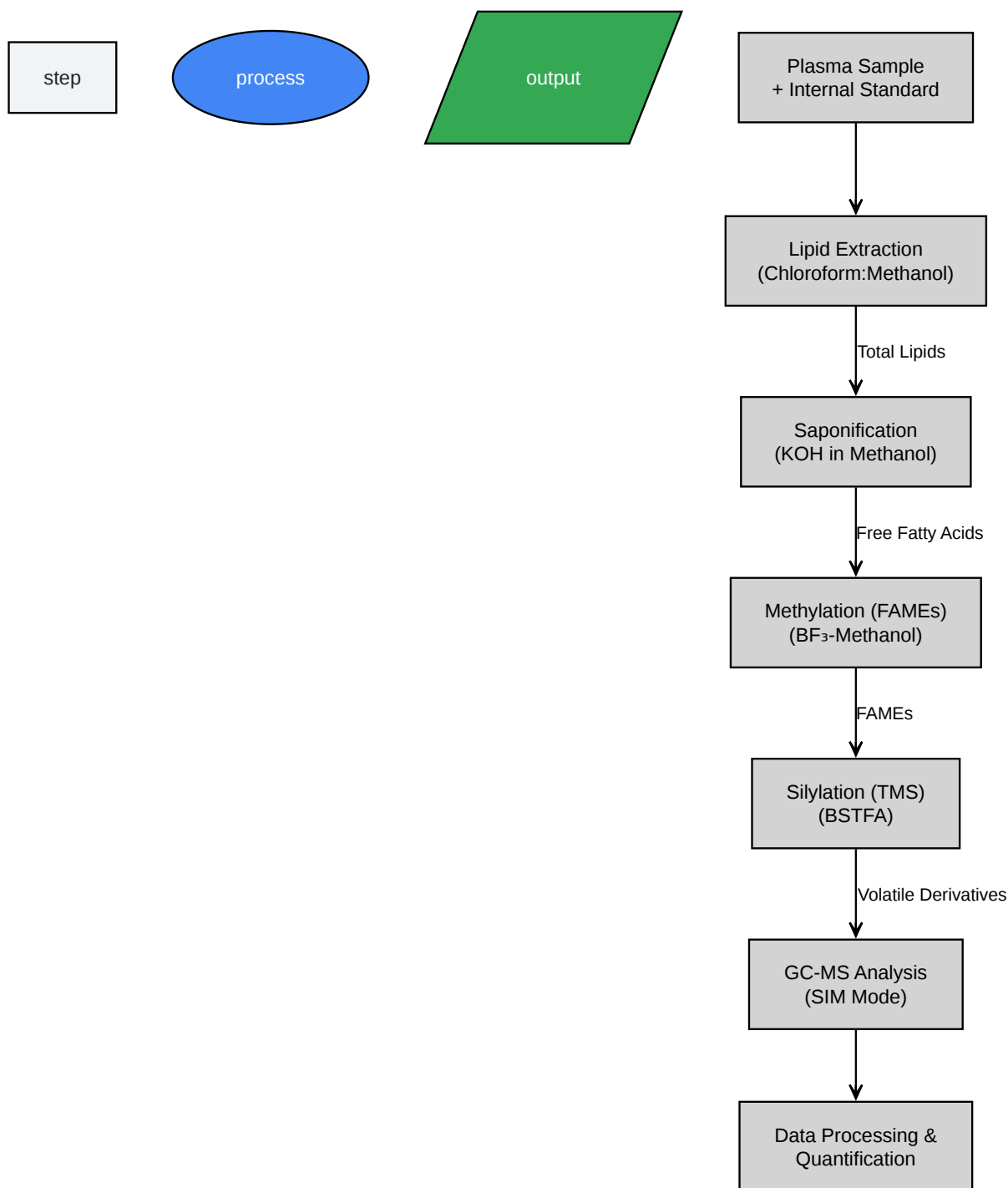
The α -oxidation of phytanic acid is a four-step enzymatic process that occurs entirely within the peroxisome:[2][3]

- Activation: Phytanic acid is esterified to its coenzyme A (CoA) derivative, phytanoyl-CoA.
- Hydroxylation: Phytanoyl-CoA is hydroxylated at the α -carbon by phytanoyl-CoA hydroxylase (PHYH), an Fe(II) and 2-oxoglutarate-dependent oxygenase, to form 2-hydroxyphytanoyl-CoA.[4][5] This is the step where the 2-hydroxy intermediate is generated.
- Cleavage: The pivotal step involves 2-hydroxyacyl-CoA lyase 1 (HACL1), a thiamine pyrophosphate (TPP)-dependent enzyme, which cleaves the C1-C2 bond of 2-hydroxyphytanoyl-CoA.[6][7] This reaction yields two products: an aldehyde shortened by one carbon, pristanal, and formyl-CoA.[6][7]
- Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase. Pristanic acid is then activated to pristanoyl-CoA and can proceed through peroxisomal β -oxidation.[2]

The central function of 2-hydroxyphytanic acid (as its CoA ester) is to serve as the specific substrate for the HACL1-catalyzed cleavage reaction, which is the core decarboxylation step of the α -oxidation pathway.







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